REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[ClH:12]>>[ClH:12].[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|
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Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=CC=N1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
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8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
WASH
|
Details
|
was washed twice with chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1=C(C(=O)O)C=CC=N1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |